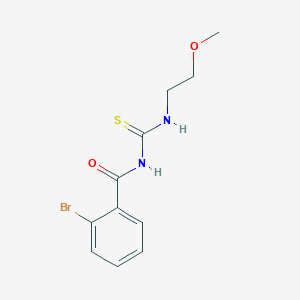
N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea is a chemical compound with a complex structure that includes a bromine atom, a methoxyethyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea typically involves multiple steps, starting with the bromination of benzamide. The brominated benzamide is then reacted with 2-methoxyethyl isothiocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methylbenzamide
- 2-bromo-N-ethylbenzamide
- 2-bromo-N-(2-hydroxyethyl)benzamide
Uniqueness
N-(2-bromobenzoyl)-N'-(2-methoxyethyl)thiourea is unique due to the presence of the methoxyethyl and carbamothioyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13BrN2O2S |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2-bromo-N-(2-methoxyethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C11H13BrN2O2S/c1-16-7-6-13-11(17)14-10(15)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H2,13,14,15,17) |
InChI Key |
OILTXEWASVUVDB-UHFFFAOYSA-N |
SMILES |
COCCNC(=S)NC(=O)C1=CC=CC=C1Br |
Canonical SMILES |
COCCNC(=S)NC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















